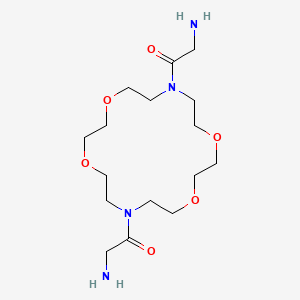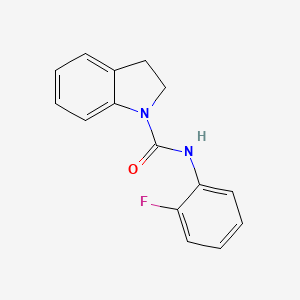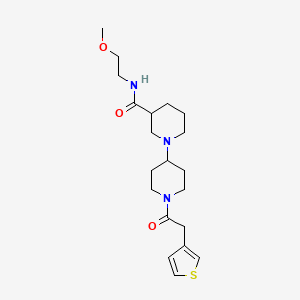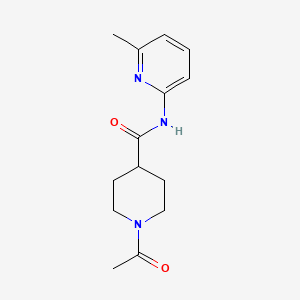
4,13-Diaza-1,7,10,16-tetraoxacyclooctadecane, 4,13-diglycyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,13-Diaza-1,7,10,16-tetraoxacyclooctadecane, 4,13-diglycyl- is a complex organic compound known for its unique structure and properties. It belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. This compound is particularly notable for its ability to form stable complexes with various metal ions, making it valuable in a range of scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,13-Diaza-1,7,10,16-tetraoxacyclooctadecane, 4,13-diglycyl- typically involves the reaction of ethylene glycol with ethylenediamine under controlled conditions. The process generally requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is heated to facilitate the formation of the desired cyclic structure, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and cost-effectiveness. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity 4,13-Diaza-1,7,10,16-tetraoxacyclooctadecane, 4,13-diglycyl- .
Chemical Reactions Analysis
Types of Reactions
4,13-Diaza-1,7,10,16-tetraoxacyclooctadecane, 4,13-diglycyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one or more functional groups in the compound
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenated compounds or alkylating agents under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups .
Scientific Research Applications
4,13-Diaza-1,7,10,16-tetraoxacyclooctadecane, 4,13-diglycyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions. .
Biology: Investigated for its potential use in drug delivery systems due to its ability to encapsulate and transport metal ions and other molecules
Medicine: Explored for its potential therapeutic applications, including as a chelating agent to remove heavy metals from the body
Industry: Utilized in the manufacturing of advanced materials and as a stabilizer in various chemical processes
Mechanism of Action
The mechanism by which 4,13-Diaza-1,7,10,16-tetraoxacyclooctadecane, 4,13-diglycyl- exerts its effects involves the formation of stable complexes with metal ions. The ether groups in the compound’s structure coordinate with metal ions, creating a stable ring complex. This interaction is facilitated by the nitrogen atoms in the ring, which act as additional coordination sites. The resulting complexes are highly stable and can be used in various applications, including catalysis and drug delivery .
Comparison with Similar Compounds
Similar Compounds
1,10-Diaza-18-crown-6: Similar in structure but lacks the glycine moieties present in 4,13-Diaza-1,7,10,16-tetraoxacyclooctadecane, 4,13-diglycyl-
Kryptofix 22: Another crown ether with a similar ring structure but different functional groups
Cryptand 22: A related compound with a similar ability to form stable complexes with metal ions
Uniqueness
4,13-Diaza-1,7,10,16-tetraoxacyclooctadecane, 4,13-diglycyl- is unique due to its specific combination of ether and glycine moieties, which enhance its ability to form stable complexes and increase its versatility in various applications. This makes it particularly valuable in fields such as drug delivery and catalysis .
Properties
IUPAC Name |
2-amino-1-[16-(2-aminoacetyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N4O6/c17-13-15(21)19-1-5-23-9-10-25-7-3-20(16(22)14-18)4-8-26-12-11-24-6-2-19/h1-14,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITVAMRWDROXRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCN(CCOCCOCCN1C(=O)CN)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-allyl-2-[(5-ethyl-1,3,4-thiadiazol-2-yl)imino]-5-(4-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B5275141.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-2-thiophenecarbohydrazide](/img/structure/B5275154.png)
![(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-{[1,1'-BIPHENYL]-4-YL}ACETATE](/img/structure/B5275157.png)
![6-ethyl-2-methyl-4-(4-morpholinyl)thieno[2,3-d]pyrimidine hydrochloride](/img/structure/B5275170.png)
![1-(1-{[(6-methyl-1H-benzimidazol-2-yl)methoxy]acetyl}piperidin-4-yl)pyrrolidin-2-one](/img/structure/B5275174.png)
![N-[(1R)-2-amino-1-methyl-2-oxoethyl]-5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5275178.png)
![[1-(5,6-dimethylpyrimidin-4-yl)-3-(3-phenylpropyl)piperidin-3-yl]methanol](/img/structure/B5275181.png)

![3-methyl-7-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5275190.png)


![2-[[(E)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoyl]amino]propanoic acid](/img/structure/B5275199.png)

![3-{[4-(acetylamino)benzoyl]amino}phenyl acetate](/img/structure/B5275212.png)
